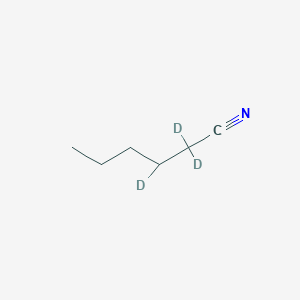
Benzylpenilloic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylpenilloic acid is a thiazolidinemonocarboxylic acid resulting from nucleophilic cleavage of the beta-lactam ring of benzylpenicillin. It has a role as an epitope. It derives from a benzylpenicillin.
Aplicaciones Científicas De Investigación
Immunological Studies
Benzylpenilloic acid analogs have been used to study immunological reactions. For example, in a study by Ueno et al. (1984), D-benzylpenilloic acid analogs were synthesized to evoke passive cutaneous anaphylactic reactions in rats, highlighting its role in immunogenicity research (Ueno, Nishikawa, Suzuki, & Muranaka, 1984).
Penicillin Allergy Testing
This compound is relevant in the study of penicillin allergies. A research by Mendelson et al. (1984) involved skin testing with benzylpenilloate, a component of this compound, to evaluate penicillin allergies in children and adolescents (Mendelson, Ressler, Rosen, & Selcow, 1984).
Antibiotic Binding and Resistance Studies
In a study by Lawrence et al. (1971), this compound did not prevent the binding of 14C-benzylpenicillin to Bacillus cultures, providing insights into antibiotic binding mechanisms (Lawrence, Rogolsky, & Hanh, 1971).
Microbial Utilization of Penicillin
Johnsen (1977) reported on a strain of Pseudomonas fluorescens that uses benzylpenicillin as a carbon, nitrogen, and energy source. In this process, derivatives like this compound are formed, indicating its role in microbial metabolism (Johnsen, 1977).
Antibiotic Degradation Studies
Phillips, Power, and Robinson (1973) studied the degradation of benzylpenicillin under γ-irradiation, where this compound was identified as a degradation product. This highlights its importance in understanding antibiotic stability (Phillips, Power, & Robinson, 1973).
Enzymatic Deacylation Research
Pruess and Johnson (1965) examined the enzymatic deacylation of benzylpenicillin, where this compound was one of the slower-reacting products. This study contributes to understanding enzyme interactions with penicillin derivatives (Pruess & Johnson, 1965).
Penicillin Derivative Structural Analysis
Herak et al. (1979) conducted a study on the isomerization of N-acyl benzylpenilloic acids, contributing to the field of organic chemistry and structural analysis of penicillin derivatives (Herak, Kovačević, Lukić, & Gaspert, 1979).
Allergy Diagnosis
Fernández et al. (2013) used benzylpenilloate in skin tests for diagnosing allergies to penicillin, demonstrating its application in clinical diagnostics (Fernández, Torres, Campos, Arribas-Poves, & Blanca, 2013).
Molecular Mass Spectrometry
Ohki, Nakamura, Nagaki, and Kinoshita (1992) explored the isomerization and degradation of benzylpenicillin, identifying this compound as a degradation product. This study is significant for analytical chemistry, particularly in mass spectrometry (Ohki, Nakamura, Nagaki, & Kinoshita, 1992).
Propiedades
Número CAS |
73184-06-2 |
|---|---|
Fórmula molecular |
C₁₅H₂₀N₂O₃S |
Peso molecular |
308.4 |
Nombre IUPAC |
(2R,4S)-5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)/t12-,13+/m1/s1 |
SMILES |
CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C |
Sinónimos |
(2R,4S)-5,5-Dimethyl-2-[[(2-phenylacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)
![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)
